molecular formula C8H14O4 B028507 Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate CAS No. 155818-14-7

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Cat. No. B028507
M. Wt: 174.19 g/mol
InChI Key: PAJDNLXOQRGUSD-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a chemical compound with interesting properties and reactions. It belongs to the class of organic compounds known as 1,3-dioxanes, which are characterized by a six-membered ring containing two oxygen atoms and four carbon atoms.

Synthesis Analysis

The synthesis of related 1,3-dioxane compounds involves various chemical reactions. For instance, the synthesis of (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a compound with structural similarities, was achieved through a multi-step process including asymmetric dihydroxylation and saponification (Chen et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3-dioxane derivatives has been extensively studied. For example, 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid features a chair conformation of the 1,3-dioxane ring, with substituents occupying equatorial and axial positions (Guo-Kai Jia et al., 2012).

Chemical Reactions and Properties

1,3-Dioxane derivatives undergo various chemical reactions. For example, 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones react with sodium borohydride, leading to hydrogenation products. The structure of these products was confirmed through x-ray diffraction analysis (Krapivin et al., 1989).

Physical Properties Analysis

The physical properties of 1,3-dioxane derivatives are influenced by their molecular structure. For example, the conformation of 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes in solutions shows that the 1,3-dioxane ring predominantly adopts a chair conformation (Kraiz, 1985).

Chemical Properties Analysis

The chemical properties of these compounds are often explored through their reactions. For instance, the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates involved reactions with amino acid esters, demonstrating the versatility of 1,3-dioxane derivatives in organic synthesis (Babu et al., 2008).

Scientific Research Applications

Acidolysis of Lignin Model Compounds

Research by Yokoyama (2015) in the Journal of Wood Chemistry and Technology reviews the acidolysis of β-O-4-type lignin model compounds in aqueous 1,4-dioxane, revealing differences in reaction mechanisms based on compound structure, which is critical for understanding lignin degradation processes (Yokoyama, 2015).

Xylan Derivatives and Applications

A mini-review by Petzold-Welcke et al. (2014) in Carbohydrate Polymers discusses the chemical modification of xylan into ethers and esters, showing potential applications in drug delivery and as paper strength additives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Arsenic Detoxication Mechanisms

Aposhian et al. (2004) in Toxicology and Applied Pharmacology explored the enzymology of arsenic metabolism, suggesting a role for hydrogen peroxide in detoxifying trivalent arsenic species, which can inform treatments for arsenic exposure (Aposhian et al., 2004).

DNA Methyltransferase Inhibitors

Goffin and Eisenhauer (2002) reviewed DNA methyltransferase inhibitors in Annals of Oncology , showing their potential in cancer treatment by inhibiting hypermethylation and restoring tumor suppressor gene expression (Goffin & Eisenhauer, 2002).

Biologically Produced Diols

Xiu and Zeng (2008) in Applied Microbiology and Biotechnology review the separation methods for biologically produced 1,3-propanediol and 2,3-butanediol, emphasizing the need for efficient recovery processes to reduce production costs (Xiu & Zeng, 2008).

1,4-Dioxane as an Emerging Water Contaminant

Godri Pollitt et al. (2019) in The Science of the Total Environment highlight the challenges of removing 1,4-dioxane from drinking water supplies due to its widespread contamination and carcinogenic potential, calling for more research on treatment technologies (Godri Pollitt et al., 2019).

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJDNLXOQRGUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633411
Record name Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

CAS RN

155818-14-7
Record name Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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